molecular formula C15H14FN5O2 B2903627 1-(5-Fluoropyrimidin-2-yl)-4-(2-pyridin-3-ylacetyl)piperazin-2-one CAS No. 2309552-81-4

1-(5-Fluoropyrimidin-2-yl)-4-(2-pyridin-3-ylacetyl)piperazin-2-one

Cat. No. B2903627
CAS RN: 2309552-81-4
M. Wt: 315.308
InChI Key: QUNXMTIZYNYEOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(5-Fluoropyrimidin-2-yl)-4-(2-pyridin-3-ylacetyl)piperazin-2-one, also known as FP-PA, is a chemical compound that has gained significant interest in the scientific community due to its potential applications in biomedical research. FP-PA is a small molecule that can selectively bind to certain proteins and enzymes, making it a valuable tool for studying various biological processes.

Mechanism of Action

1-(5-Fluoropyrimidin-2-yl)-4-(2-pyridin-3-ylacetyl)piperazin-2-one binds to specific proteins through a process called covalent modification. The compound contains a reactive group that can form a covalent bond with a nucleophilic amino acid residue on the target protein. This covalent bond formation can cause a change in the protein structure and function, leading to the inhibition or activation of the protein activity. The mechanism of action of this compound is highly specific, making it a valuable tool for studying the function and activity of individual proteins.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, depending on the target protein. For example, this compound has been used to inhibit the activity of the proteasome, a protein complex involved in the degradation of cellular proteins. Inhibition of the proteasome activity can lead to the accumulation of damaged proteins and cell death, making it a potential therapeutic target for cancer treatment. This compound has also been used to study the function of various enzymes, including kinases and phosphatases, which are involved in various cellular signaling pathways.

Advantages and Limitations for Lab Experiments

1-(5-Fluoropyrimidin-2-yl)-4-(2-pyridin-3-ylacetyl)piperazin-2-one has several advantages for lab experiments, including its high specificity and selectivity for target proteins, its ease of synthesis, and its availability. However, there are also some limitations to using this compound. One limitation is the potential for off-target effects, which can lead to unintended consequences in cellular processes. Another limitation is the potential for toxicity, as this compound can cause cell death at high concentrations.

Future Directions

There are several future directions for research on 1-(5-Fluoropyrimidin-2-yl)-4-(2-pyridin-3-ylacetyl)piperazin-2-one. One direction is the development of more selective and potent compounds that can target specific proteins with minimal off-target effects. Another direction is the application of this compound in drug discovery for various diseases, including cancer and neurodegenerative diseases. Finally, future research could focus on the development of new methods for the delivery of this compound to specific tissues or cells, allowing for more precise targeting and increased efficacy.
Conclusion:
In conclusion, this compound is a valuable tool for scientific research due to its specificity and selectivity for target proteins. The compound has been used in various applications, including drug discovery and protein-protein interaction studies. While this compound has several advantages for lab experiments, there are also some limitations to its use. Future research on this compound could lead to the development of new therapies for various diseases and the advancement of our understanding of biological processes.

Synthesis Methods

1-(5-Fluoropyrimidin-2-yl)-4-(2-pyridin-3-ylacetyl)piperazin-2-one can be synthesized through a series of chemical reactions starting from commercially available reagents. The synthesis involves the condensation of 5-fluoropyrimidine-2-carboxylic acid with 2-pyridin-3-ylacetic acid, followed by the addition of piperazine and acetic anhydride. The final product is obtained through purification and crystallization steps. The synthesis of this compound has been optimized to yield high purity and yield, making it a readily available compound for research purposes.

Scientific Research Applications

1-(5-Fluoropyrimidin-2-yl)-4-(2-pyridin-3-ylacetyl)piperazin-2-one has been used in various scientific research applications, including drug discovery, protein-protein interaction studies, and enzyme inhibition assays. This compound can selectively bind to specific target proteins, allowing researchers to study the function and activity of these proteins. This compound has been used to identify novel drug targets and to develop small molecule inhibitors for various diseases, including cancer, Alzheimer's disease, and viral infections.

properties

IUPAC Name

1-(5-fluoropyrimidin-2-yl)-4-(2-pyridin-3-ylacetyl)piperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FN5O2/c16-12-8-18-15(19-9-12)21-5-4-20(10-14(21)23)13(22)6-11-2-1-3-17-7-11/h1-3,7-9H,4-6,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUNXMTIZYNYEOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)CN1C(=O)CC2=CN=CC=C2)C3=NC=C(C=N3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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